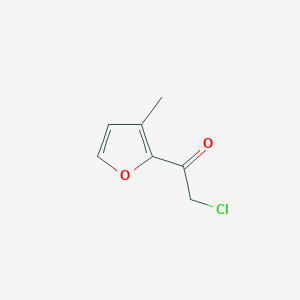

2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3-methylfuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPGCGVDIXPEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Medicinal Applications & Structural Optimization of Furan-2-yl Ethanone Derivatives

Executive Summary: The Furan Scaffold Paradox

Furan-2-yl ethanone (2-acetylfuran) represents a high-value, yet complex scaffold in modern medicinal chemistry. While the furan ring functions as a classical bioisostere for benzene—offering altered hydrogen bonding potential and reduced lipophilicity—it carries a distinct metabolic liability.

This guide analyzes the furan-2-yl ethanone moiety not just as a building block, but as a pharmacophore capable of diverse biological modulation. We explore its potent applications in antitubercular and antineoplastic therapies while rigorously addressing the "structural alerts" associated with furan metabolic activation. By synthesizing recent data on chalcone derivatives and heterocyclic cyclization, this document serves as a blueprint for navigating the activity-toxicity narrow therapeutic index.

Structural Activity Relationship (SAR) & Chemical Space

The 2-acetylfuran core is defined by its electron-rich, five-membered aromatic ring conjugated with an acetyl group. This conjugation makes the C2-acetyl group highly reactive toward aldol condensations (Claisen-Schmidt), serving as a gateway to chalcones (1,3-diaryl-2-propen-1-ones).

Key Physicochemical Advantages:

-

Hydrogen Bonding: The furan oxygen acts as a weak hydrogen bond acceptor, influencing binding affinity in enzyme pockets (e.g., InhA in M. tuberculosis).

-

Lipophilicity Modulation: Furan derivatives generally exhibit lower LogP values than their phenyl analogs, potentially improving aqueous solubility and bioavailability.

-

Rigidity: When incorporated into chalcones, the furan ring enforces a planar conformation essential for intercalating into DNA or fitting into narrow hydrophobic clefts of kinases.

Therapeutic Frontier 1: Antitubercular Agents[1]

The emergence of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis has revitalized interest in furan-based small molecules.

Mechanism of Action: InhA Inhibition

Recent studies identify furan-2-yl ethanone derivatives as potent inhibitors of InhA (Enoyl-ACP reductase), a key enzyme in the Type II fatty acid biosynthesis pathway (FAS-II) of mycobacteria. Unlike Isoniazid, which requires activation by KatG, these direct inhibitors can bypass common resistance mechanisms.

Quantitative Data: Potency of Furan Chalcones

The following table summarizes the inhibitory concentration (MIC) and cytotoxicity (CC50) of key derivatives compared to standard care.

| Compound ID | R-Substituent (Chalcone motif) | MIC (µg/mL) vs H37Rv | CC50 (µg/mL) Vero Cells | Selectivity Index (SI) |

| DM03 | 4-Dimethylamino-phenyl | 1.6 | >100 | >62.5 |

| FC-40 | 2-Fluoro-4-methoxy-phenyl | 3.12 | >64 | >20 |

| Isoniazid | (Standard) | 0.05 | >100 | >2000 |

| Ciprofloxacin | (Standard) | 1.0 | 50 | 50 |

Data synthesized from recent screening campaigns (see References [1], [3]). Note that while less potent than Isoniazid, DM03 shows a favorable safety profile.

Therapeutic Frontier 2: Oncology & Cytotoxicity[2]

Furan-2-yl ethanone derivatives, particularly chalcones and their cyclized pyrazole analogs, exhibit significant cytotoxicity against solid tumors (Breast MCF-7, Colon HT-29).

Mechanistic Pathways[3]

-

Tubulin Polymerization Inhibition: The trimethoxyphenyl-furan motif mimics the pharmacophore of Colchicine, binding to the colchicine-site of tubulin and arresting the cell cycle at the G2/M phase.

-

Apoptosis Induction: Up-regulation of Bax (pro-apoptotic) and down-regulation of Bcl-2 (anti-apoptotic), triggering the intrinsic mitochondrial pathway.

-

ABCG2 Inhibition: Specific furan chalcones have been shown to inhibit the ABCG2 efflux pump, potentially reversing multidrug resistance in chemotherapy-refractory cells.

Visualization: Apoptotic Signaling & Metabolic Liability

The following diagram illustrates the dual nature of the furan scaffold: its therapeutic induction of apoptosis and its potential metabolic activation to toxic intermediates.

Figure 1: Dual pathways of Furan-2-yl ethanone: Therapeutic Apoptosis induction vs. Metabolic Bioactivation.

Critical Safety Analysis: The Metabolic Liability

Expert Insight: The primary hesitation in developing furan-based drugs is the risk of idiosyncratic hepatotoxicity .

The Mechanism of Toxicity

The furan ring is not metabolically inert. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form a cis-enedione (via an epoxide intermediate). This reactive electrophile can covalently bind to liver proteins and DNA, leading to necrosis or carcinogenesis.

Structural Mitigation Strategies

To improve the safety profile (E-E-A-T compliance in drug design), researchers employ the following strategies:

-

C5-Substitution: Blocking the 5-position of the furan ring (e.g., with a methyl or aryl group) sterically and electronically hinders the CYP450 oxidation, significantly reducing the formation of the toxic cis-enedione.

-

Electron Withdrawing Groups (EWG): Placing EWGs on the furan ring reduces electron density, making it less susceptible to oxidative attack.

Technical Workflow: Synthesis & Evaluation

Synthesis Protocol: Claisen-Schmidt Condensation

This protocol yields furan-based chalcones with >85% purity.

Reagents:

-

2-Acetylfuran (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv)

-

Ethanol (Solvent)

-

40% NaOH (aq) or KOH

Step-by-Step Procedure:

-

Dissolution: Dissolve 0.01 mol of 2-acetylfuran and 0.01 mol of the selected aromatic aldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring at 0-5°C (ice bath) to prevent polymerization.

-

Reaction: Allow the mixture to stir at room temperature for 12–24 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize excess base).

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Biological Assay: Microplate Alamar Blue Assay (MABA)

For high-throughput screening of antitubercular activity.

Validation Criteria (Self-Validating Protocol):

-

Positive Control: Isoniazid (MIC 0.05-0.1 µg/mL).

-

Negative Control: DMSO (solvent only) must show 100% bacterial growth.

-

Sterility Control: Media only (no color change from blue to pink).

Workflow Visualization:

Figure 2: Synthetic route from 2-acetylfuran to bioactive chalcones and pyrazoles.

References

-

Anti-Bacterial Activity of Furan Chalcone Derivatives Against Mycobacterium tuberculosis. PubMed. Available at: [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Available at: [Link]

-

Antitubercular activity assessment of fluorinated chalcones. PLOS ONE. Available at: [Link]

-

Design, Synthesis, and Evaluation of In Vitro Cytotoxic Activity of Furan-Based Derivatives. Molecules. Available at: [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences. Available at: [Link]

2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic ketone with potential applications as a building block in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and screening. This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound based on its physicochemical properties and the fundamental principles of solubility. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain precise solubility data in their laboratories.

Introduction: The Significance of Solubility in Synthetic and Medicinal Chemistry

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a liquid medium. For a versatile intermediate like this compound, understanding its solubility in organic solvents is not merely an academic exercise but a practical necessity. In drug discovery and development, solubility directly impacts bioavailability, formulation, and the ability to achieve desired concentrations for biological assays. In process chemistry, solvent selection based on solubility is crucial for optimizing reaction kinetics, facilitating product isolation, and ensuring efficient purification through techniques such as crystallization and chromatography.

This guide delves into the theoretical and practical aspects of the solubility of this compound, providing a robust framework for researchers to predict and experimentally validate its behavior in a wide array of organic solvents.

Physicochemical Properties and Predicted Polarity of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. An analysis of the structure of this compound provides valuable insights into its expected solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7ClO2 | [1] |

| Molecular Weight | 158.58 g/mol | Inferred from formula |

| Predicted XlogP | 2.0 | [1] |

The predicted XlogP value of 2.0 suggests that this compound possesses a moderate degree of lipophilicity. This value indicates that while it has some affinity for nonpolar environments, it is not excessively hydrophobic.[1]

The polarity of the molecule is a composite of the contributions from its constituent functional groups:

-

Furan Ring: The oxygen heteroatom in the furan ring introduces some polarity through its lone pairs of electrons.

-

Methyl Group: The methyl substituent is a nonpolar, electron-donating group.

-

Carbonyl Group (Ketone): The C=O bond is highly polar, with a significant dipole moment, and can act as a hydrogen bond acceptor.

-

Chloromethyl Group: The electronegative chlorine atom induces a dipole moment, contributing to the overall polarity of the molecule.

Considering these features, this compound can be classified as a moderately polar compound.

Caption: Functional group contributions to the polarity of this compound.

Theoretical Solubility Profile Based on "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] It posits that a solute will have higher solubility in a solvent of similar polarity. Based on the moderately polar nature of this compound, we can predict its solubility across a spectrum of common organic solvents.

Table 2: Properties of Common Organic Solvents and Predicted Solubility

| Solvent | Classification | Polarity Index | Dielectric Constant | Predicted Solubility |

| Hexane | Nonpolar | 0.1 | 1.9 | Low |

| Toluene | Nonpolar | 2.4 | 2.4 | Moderate |

| Diethyl Ether | Nonpolar | 2.8 | 4.3 | Moderate to High |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | High |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | High |

| Acetone | Polar Aprotic | 5.1 | 21 | High |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47 | Moderate |

| Isopropanol | Polar Protic | 3.9 | 18 | Moderate to High |

| Ethanol | Polar Protic | 4.3 | 24.3 | Moderate |

| Methanol | Polar Protic | 5.1 | 32.6 | Moderate |

| Water | Polar Protic | 10.2 | 80.1 | Very Low |

Polarity Index and Dielectric Constant values are approximate and can vary with temperature and source.[3][4][5]

It is anticipated that this compound will exhibit the highest solubility in moderately polar aprotic solvents such as dichloromethane, THF, ethyl acetate, and acetone. These solvents can effectively solvate the molecule through dipole-dipole interactions. Solubility in nonpolar solvents like hexane is expected to be low due to the polar nature of the ketone and chloro functionalities. In highly polar protic solvents like water, solubility is predicted to be very low, as the molecule cannot form strong hydrogen bonds with water to overcome its crystal lattice energy (if solid) or its own intermolecular forces.

Caption: Predicted solubility of this compound across the solvent polarity spectrum.

Experimental Protocols for Solubility Determination

While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable results. The following protocols are designed to be self-validating and provide a clear path to obtaining both qualitative and quantitative solubility data.

Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Pipettes or graduated cylinders

-

Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected organic solvent to the test tube.

-

Mixing: Cap the test tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a well-lit background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Results: Record the observations for each solvent tested.

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise measurement of solubility in g/L or mg/mL.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials with caps

-

Analytical balance

-

Vortex mixer or shaker bath

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a scintillation vial (e.g., 50-100 mg in 5 mL). The presence of undissolved solid is crucial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled environment (e.g., 25 °C) on a shaker or vortex mixer for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette, being cautious not to disturb the solid at the bottom.

-

Filtration: Filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any suspended microcrystals.

-

Solvent Evaporation: Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent completely.

-

Mass Determination: Once the solvent is fully evaporated, weigh the evaporation dish containing the dried solute.

-

Calculation:

-

Mass of solute = (Final weight of dish + solute) - (Initial weight of dish)

-

Solubility (mg/mL) = Mass of solute (mg) / Volume of supernatant collected (mL)

-

Potential for Solvent Reactivity and Stability Considerations

While solubility is a physical property, the chemical reactivity of this compound with certain solvents should not be overlooked, especially during prolonged storage or in heated reaction conditions. The α-chloro ketone functionality is susceptible to nucleophilic substitution. Protic solvents, particularly alcohols like methanol and ethanol, can act as nucleophiles and may slowly react with the compound to form the corresponding α-alkoxy ketone. This reactivity is generally slow at room temperature but can be accelerated by heat or the presence of a base. For long-term storage in solution, it is advisable to use aprotic solvents.

Conclusion

This compound is predicted to be a moderately polar compound with a favorable solubility profile in a range of common polar aprotic organic solvents, including dichloromethane, THF, ethyl acetate, and acetone. Its solubility is expected to be lower in nonpolar solvents and very low in highly polar protic solvents like water. This guide provides a robust theoretical framework for understanding and predicting its solubility. However, for critical applications, the detailed experimental protocols provided herein should be employed to determine precise solubility data. An awareness of the potential reactivity with protic solvents is also essential for ensuring the stability of the compound in solution. This comprehensive guide empowers researchers to confidently handle and utilize this compound in their synthetic and developmental endeavors.

References

- Comparison of the polarity of organic solvents. (2022-10-13). Vertex AI Search.

- Polar Protic and Aprotic Solvents. (2023-01-22). Chemistry LibreTexts.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Solvents and Polarity. University of Rochester.

- Solubility test for Organic Compounds. (2024-09-24). Online Chemistry Test.

- Experiment: Solubility of Organic & Inorganic Compounds. Ouchita Baptist University.

- How do you distinguish the polarity of organic solvent? (2014-10-15).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Denver.

- Solubility of Organic Compounds: Principle and Examples. (2026-02-01). chemistrysh.com.

- Examples of High Polarity Solvents. The Periodic Table.

- 2-Chloro-1-(3-Hydroxyphenyl)

- 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (2026-02-10). Dakenchem.

- This compound. PubChemLite.

Sources

Methodological & Application

Technical Synthesis Guide: 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one

This technical guide details the synthesis of 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one , a specialized heterocyclic intermediate used in the development of bioactive scaffolds and fine chemicals.

Executive Summary & Retrosynthetic Analysis

The target molecule features an electron-rich furan ring substituted at the C2 position with a chloroacetyl group and at the C3 position with a methyl group. The primary challenge in this synthesis is controlling regioselectivity (C2 vs. C5 acylation) and preventing acid-catalyzed polymerization of the sensitive furan ring.

Recommended Strategy: A Stepwise Approach (Route B) is prioritized over direct Friedel-Crafts acylation with chloroacetyl chloride. This route minimizes polymerization risks and ensures high regiochemical purity by first installing the stable acetyl group, followed by selective

Retrosynthetic Logic (DOT Diagram)

Caption: Retrosynthetic disconnection showing the stepwise construction of the alpha-chloroketone moiety.

Route B: Stepwise Synthesis Protocol (Recommended)

Phase 1: Synthesis of 2-Acetyl-3-methylfuran

Objective: Regioselective installation of the acetyl group at the C2 position. The C3-methyl group electronically activates the C2 position (ortho-effect), favoring it over C5.

-

Reagents: 3-Methylfuran (1.0 equiv), Acetic Anhydride (1.2 equiv), Phosphoric Acid (85%, cat.).[1]

-

Solvent: Neat (Solvent-free) or mild solvent if scale requires heat management.

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, internal thermometer, and dropping funnel. Flush with

. -

Charging: Add Acetic Anhydride (1.2 equiv) and 85%

(5 mol%) to the flask. -

Addition: Cool the mixture to 0–5°C. Add 3-Methylfuran (1.0 equiv) dropwise over 45 minutes. Critical: Maintain internal temperature <10°C to prevent exothermic runaway and polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat gently to 60°C for 1 hour to drive conversion.

-

Quench: Cool to room temperature. Pour the reaction mixture into ice-water (3x reaction volume) and stir vigorously for 30 minutes to hydrolyze excess anhydride.

-

Workup: Neutralize carefully with saturated

(pH ~7). Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous -

Purification: Distill under reduced pressure (vacuum distillation) to isolate 2-acetyl-3-methylfuran as a pale yellow oil.

-

Checkpoint: Verify purity by GC-MS or NMR before proceeding.

-

Phase 2: -Chlorination to this compound

Objective: Selective chlorination of the methyl ketone without halogenating the furan ring. Copper(II) chloride is the reagent of choice for its high selectivity toward

-

Reagents: 2-Acetyl-3-methylfuran (1.0 equiv), Copper(II) chloride (

, 2.2 equiv). -

Solvent: Ethyl Acetate / Chloroform (1:1 v/v).

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and mechanical stirrer (slurry can be thick).

-

Dissolution: Dissolve 2-Acetyl-3-methylfuran in the solvent mixture (0.5 M concentration).

-

Reagent Addition: Add finely powdered

(anhydrous, 2.2 equiv) in one portion. -

Reaction: Heat the heterogeneous mixture to reflux (~70–75°C).

-

Workup: Cool to room temperature. Filter off the white copper(I) salts through a Celite pad.

-

Washing: Wash the filtrate with water (2x) and brine (1x) to remove residual copper traces.

-

Drying: Dry over

and concentrate under reduced pressure at <40°C. Note: -

Purification: Recrystallize from Hexane/Ether or perform flash chromatography (Silica gel, gradient 0-10% EtOAc in Hexane).

Analytical Data & Characterization (Expected)

| Property | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | May darken upon storage (store at -20°C). |

| Molecular Weight | 158.58 g/mol | Formula: |

| Characteristic furan doublet. | ||

| Characteristic furan doublet.[1] | ||

| Deshielded singlet for chloromethyl.[1] | ||

| Methyl group at C3.[1] | ||

| Mass Spec (EI) | m/z 158/160 (3:1 ratio) | Distinct chlorine isotope pattern. |

Critical Safety & Troubleshooting

Safety Hazards[4][5]

-

Lachrymator: The product is a potent lachrymator (tear gas agent). All operations must be performed in a fume hood.

-

Furan Toxicity: 3-Methylfuran is volatile and potentially toxic/carcinogenic. Double-glove and use a respirator if handling outside a hood.

-

Corrosives: Chloroacetyl derivatives and acid catalysts are corrosive.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Polymerization (Black Tar) | Reaction temp too high or acid too strong. | Maintain T < 10°C during addition. Switch to milder catalyst ( |

| Regioisomer Mixture | Competition between C2 and C5 acylation.[1] | Ensure 3-methylfuran is pure. Lower reaction temperature favors the kinetic C2 product (ortho to methyl). |

| Incomplete Chlorination | Old/Hydrated | Use freshly dried anhydrous |

| Product Decomposition | Thermal instability during workup.[1] | Keep rotary evaporator bath < 40°C. Do not distill the final product at atmospheric pressure.[1] |

References

-

Regioselectivity in Furan Acylation

-

Synthesis of 2-Acetyl-3-methylfuran

-

Chlorination Protocol (CuCl2)

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ajrconline.org [ajrconline.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Visible light-enabled regioselective chlorination of coumarins using CuCl2via LMCT excitation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Hub: Optimizing 3-Methylfuran Acylation

Welcome to the Advanced Synthesis Support Center. Subject: 3-Methylfuran Acylation | Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Mission Statement

You are likely here because your 3-methylfuran reaction turned into a black, insoluble tar, or your regioisomeric ratio (C2 vs. C5) is compromising downstream purification. Furan derivatives are notoriously acid-sensitive (acidolysis), making traditional Friedel-Crafts conditions (e.g.,

Part 1: Critical Troubleshooting (Diagnostic Q&A)

Q1: My reaction mixture rapidly turned black and viscous ("Tarring"). What happened?

Diagnosis: You have triggered acid-catalyzed polymerization .

The Mechanism: Furans are electron-rich dienes. In the presence of strong Brønsted acids (generated as byproducts, e.g., HCl from acetyl chloride) or harsh Lewis acids (

The Fix:

-

Eliminate Acid Chlorides: Switch to Acid Anhydrides (e.g., acetic anhydride). The byproduct is a carboxylic acid (acetic acid), which is far less damaging to the furan ring than HCl.

-

Replace the Catalyst: Abandon

. Switch to Metal Triflates (e.g., Indium(III) Triflate, -

Temperature Control: Run the addition at

and warm to room temperature only if necessary.

Q2: I am seeing a mixture of isomers. How do I control Regioselectivity (C2 vs. C5)?

Diagnosis: 3-Methylfuran has two reactive

-

C2 Position: Electronically favored (ortho to the activating methyl group) but sterically more hindered.

-

C5 Position: Less sterically hindered but electronically less activated (meta to the methyl group).

The Fix:

-

For C2-Selectivity (Major Product): Use smaller acylating agents (acetic anhydride) and non-bulky catalysts (

). The electronic effect usually dominates, yielding ~85:15 favoring C2. -

For C5-Selectivity (Minor Product): This is difficult to force as the major product without blocking groups. However, increasing the steric bulk of the acylating agent (e.g., isobutyric anhydride) will shift the ratio slightly toward C5.

-

Purification: The 2-acyl and 5-acyl isomers have distinct boiling points and polarities. Flash chromatography (Hexane/EtOAc) is effective.

Q3: The reaction stalls at 60% conversion. Should I add more catalyst?

Diagnosis: Catalyst deactivation or equilibrium limitation. The Fix:

-

Do NOT add more catalyst if using metal triflates; they are water-tolerant but can be poisoned by basic impurities.

-

Solvent Switch: If using DCM, switch to Nitromethane (

) . It forms a complex with the acylium ion, stabilizing it and significantly accelerating the electrophilic attack. -

Stoichiometry: Ensure the anhydride is in slight excess (1.2 - 1.5 equiv).

Part 2: The "Gold Standard" Protocol

Recommended for high yield (>85%) and minimal polymerization.

Reagents:

-

Substrate: 3-Methylfuran (1.0 equiv)

-

Reagent: Acetic Anhydride (1.2 equiv)

-

Catalyst: Indium(III) Triflate [

] (1–5 mol%) -

Solvent: Nitromethane (or solvent-free if scale permits)

Workflow:

-

Setup: Flame-dry a round-bottom flask under Nitrogen (

). -

Catalyst Charge: Add

(0.01 equiv) to the flask. -

Solvent/Reagent: Add Nitromethane (0.5 M concentration relative to furan) and Acetic Anhydride (1.2 equiv). Stir for 5 minutes to generate the active acylating species.

-

Addition: Cool to

. Add 3-Methylfuran dropwise over 20 minutes. Note: Slow addition prevents localized exotherms that lead to polymerization. -

Reaction: Allow to warm to

. Monitor by TLC (typically complete in 2–4 hours). -

Quench: Pour mixture into saturated

(aq). -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with Brine. Dry over

Part 3: Data & Performance Comparison

Table 1: Catalyst Performance on 3-Methylfuran Acylation

| Catalyst System | Acylating Agent | Yield (%) | C2:C5 Ratio | Polymerization Risk | Notes |

| Acetyl Chloride | < 40% | 60:40 | High | Significant "tar" formation due to HCl byproduct. | |

| Acetic Anhydride | 65-75% | 80:20 | Moderate | Better than | |

| Acetic Anhydride | 90-95% | 92:8 | Low | Water-tolerant, reusable catalyst, minimal waste. | |

| H-ZSM-5 (Zeolite) | Acetic Anhydride | 85% | 88:12 | Very Low | Heterogeneous (filterable); shape selectivity aids C2 isomer. |

Part 4: Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Regioselectivity

This pathway illustrates the electronic preference for C2 attack and the stabilization provided by the Methyl group.

Caption: Electrophilic Aromatic Substitution pathway showing the kinetic preference for C2 acylation due to electronic activation by the 3-methyl group.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or impurities.

Caption: Diagnostic workflow for identifying the root cause of reaction failure (Polymerization vs. Deactivation vs. Selectivity).

References

-

Alharbi, K. H. (2025).[1] Sustainable Friedel-Crafts Acylation of Furan Using Nanocrystalline ZSM-5: A Green Catalytic Approach. SSRN.[1] [Link]

-

Opietnik, M., et al. (2012).[2] Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2.[2][3] Current Organic Chemistry. [Link]

-

Frost, C. G., et al. (2002). Indium(III) triflate: a reusable catalyst for the Friedel–Crafts acylation of furans. Green Chemistry (RSC). [Link]

-

Tapia, A., et al. (2011).[4] Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Chemistry and Physics. [Link]

Sources

troubleshooting low purity in alpha-chloroketone synthesis

Technical Support Center:

Introduction: The "Purity Paradox"

Welcome. If you are reading this, you are likely staring at an NMR spectrum that shows a messy forest of peaks where a clean triplet or singlet should be.

-Chloroketones are deceptively simple structures. Theoretically, replacing an alpha-proton with a chlorine atom is straightforward. In practice, it is a battle against regioselectivity (kinetic vs. thermodynamic enolization), polychlorination (the "runaway" reaction), and chemical instability (Favorskii rearrangements and hydrolysis).This guide abandons generic textbook advice. Instead, we focus on the specific failure modes I see most often in the field and the self-validating protocols to fix them.

Module 1: The Regioselectivity Crisis (Isomer Contamination)

The Problem: You observe a mixture of

Strategic Reagent Selection

Stop using chlorine gas (

| Reagent | Mechanism | Selectivity Profile | Best For |

| NCS / p-TsOH | Acid-Catalyzed Enolization | High. Favors the more substituted carbon (Thermodynamic) or Kinetic (depending on conditions). | Asymmetric ketones, acid-stable substrates. |

| Radical or Ionic | Variable. Often leads to di-chlorination if not stoichiometric. | Symmetric ketones, simple substrates. | |

| Coordination/Ligand Transfer | Very High. Strictly targets the more substituted position. | Highly specific thermodynamic chlorination. | |

| LDA / TMSCl / NCS | Silyl Enol Ether Intermediate | Tunable. Allows isolation of the kinetic enolate before chlorination. | Regiocontrol on the less substituted side. |

Protocol A: High-Fidelity Chlorination using NCS/p-TsOH

This method minimizes over-chlorination by releasing

-

Setup: Dissolve ketone (1.0 equiv) in Acetonitrile (ACN) or dry THF.

-

Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.1 equiv).

-

Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) at room temperature.

-

Monitoring: Heat to 40-50°C. Monitor by TLC/GC-MS.

-

Critical Checkpoint: If the reaction stalls at 50% conversion, do not add more NCS immediately. Add 0.05 equiv more p-TsOH. The acid catalyst is often consumed or sequestered.

-

Module 2: The "Runaway" Reaction (Polychlorination)

The Problem: Your mass spec shows M+34 (monochloro) and significant M+68 (dichloro) peaks.

The Cause: The inductive effect of the first chlorine atom renders the remaining

The Fix: The "Starvation" Principle

To prevent dichlorination, you must keep the concentration of the chlorinating agent low relative to the unreacted ketone.

Visualization: The Kinetic Trap The following diagram illustrates why acid catalysis is preferred for monochlorination.

Figure 1: Under acidic conditions, the electron-withdrawing chlorine atom destabilizes the transition state for the second enolization, naturally braking the reaction at the monochloro stage.

Module 3: The "Nuclear Option" (Diazoketone Route)

The Problem: Direct chlorination is yielding inseparable regioisomers (e.g., 60:40 mixtures). The Solution: Abandon direct chlorination. Construct the carbon skeleton with the halogen pre-installed or use the Arndt-Eistert modification.

Protocol B: The Diazoketone Acidolysis (High Purity) This is the industry standard for pharmaceutical intermediates where regio-purity must be >99%.

-

Activation: Convert your acid to a mixed anhydride (Isobutyl chloroformate/NMM).

-

Diazo Transfer: React with Diazomethane (or TMS-Diazomethane for safety) to form the

-diazoketone. -

Quench: Treat the diazoketone with anhydrous HCl (4M in Dioxane).

Module 4: Stability & Storage (The Hidden Killer)

The Problem: Product was pure yesterday, but today the NMR shows new multiplets and the color has darkened.

The Cause:

-

Hydrolysis: Reverting to

-hydroxy ketones. -

Favorskii Rearrangement: If any base (even weak bicarbonate) is present, they cyclize to cyclopropanones and rearrange to esters.

Troubleshooting Checklist:

| Symptom | Diagnosis | Corrective Action |

| Product turns yellow/brown | Acid-catalyzed polymerization or elimination. | Store over a stabilizer (e.g., trace silver wire or acid scavenger) if non-reactive, or strictly at -20°C under Argon. |

| New peaks in NMR (3.5-4.0 ppm) | Hydrolysis to | STOP washing with aqueous bicarbonate. Use neutral water or dilute brine. Dry thoroughly with |

| Loss of material during workup | Volatility or water solubility. | Many low MW |

FAQ: Rapid Fire Troubleshooting

Q: Can I use bleach (NaOCl) for this synthesis?

A: generally, No. Bleach is basic (

Q: My reaction works on 100mg but fails on 10g. Why? A: Heat transfer and mixing. The chlorination is exothermic. On a larger scale, "hot spots" favor radical polychlorination.

-

Fix: Add the chlorinating agent as a solution, dropwise, with vigorous stirring and internal temperature monitoring.

Q: How do I remove unreacted ketone?

A: This is difficult as

-

Chemical Trick: If the product is stable, react the mixture with a slight excess of Girard's Reagent T (forms water-soluble hydrazones with ketones). The

-chloroketone is sterically hindered and electronically deactivated, reacting much slower. (Validate this on a small scale first).

References

-

NCS/p-TsOH Method

- Takeuchi, Y., et al. "Practical Preparation of -Chloroketones using N-Chlorosuccinimide and p-Toluenesulfonic Acid." Canadian Journal of Chemistry.

- Context: Defines the acid-catalyzed protocol for high regioselectivity.

-

Diazoketone Route (Arndt-Eistert)

-

Kaldor, S. W., et al. "Safe and Efficient Synthesis of

-Chloroketones from Amino Acids."[6] Journal of Medicinal Chemistry, 1997, 40(24), 3979–3985. - Context: Establishes the high-purity route via diazoketones using HCl.

-

-

Sulfuryl Chloride Selectivity

-

Masilamani, D., & Rogic, M. M. "Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones."[7] The Journal of Organic Chemistry, 1981.

- Context: Discusses the mechanism and pitfalls of .

-

-

General Review of Halogenation

- De Kimpe, N., & Verhé, R. "The Chemistry of -Haloketones, -Haloaldehydes, and -Haloimines." John Wiley & Sons.

- Context: Comprehensive reference on stability and reactivity.

Sources

- 1. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP1293494B1 - Process for preparing alpha-halo-ketones - Google Patents [patents.google.com]

- 3. PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid [organic-chemistry.org]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comparative Guide to the FTIR Absorption Bands of Alpha-Chloroacetyl Furan

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of novel molecules is paramount. Alpha-chloroacetyl furan, a versatile building block, presents a unique spectroscopic profile. This guide offers an in-depth analysis of its predicted Fourier-Transform Infrared (FTIR) absorption bands, drawing comparisons with structurally related compounds to provide a clear and comprehensive understanding for researchers in the field.

Introduction: The Spectroscopic Signature of a Key Intermediate

Alpha-chloroacetyl furan (2-chloro-1-(furan-2-yl)ethan-1-one) is a bifunctional compound featuring a reactive acyl chloride and a furan ring. This combination of functionalities makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds with potential biological activity. Understanding its vibrational spectroscopy is crucial for reaction monitoring, quality control, and structural elucidation. This guide will dissect the expected FTIR spectrum of alpha-chloroacetyl furan, comparing it with the well-characterized spectra of 2-acetylfuran and the influence of the alpha-halogen substituent.

The Furan Ring: Aromatic Vibrations

The furan ring, a five-membered aromatic heterocycle, gives rise to a series of characteristic absorption bands in the infrared spectrum. These are primarily due to C-H stretching, C=C stretching, and ring breathing vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Alpha-Chloroacetyl Furan | Comparative Wavenumber (cm⁻¹) in 2-Acetylfuran | Notes |

| Aromatic C-H Stretch | ~3100 - 3150 | ~3120 | These bands are typically of weak to medium intensity and appear at higher frequencies than aliphatic C-H stretches. |

| Aromatic C=C Stretch | ~1580 - 1610, ~1480 - 1520 | ~1570, ~1475 | The electron-withdrawing nature of the chloroacetyl group is expected to cause a slight shift in these bands compared to 2-acetylfuran. |

| Ring Breathing | ~1000 - 1050 | ~1020 | This mode involves the symmetric expansion and contraction of the entire furan ring. |

| C-H Out-of-Plane Bending | ~740 - 780 | ~760 | The position of this strong band is characteristic of the substitution pattern on the furan ring. |

The Carbonyl Group (C=O): A Tale of Two Effects

The carbonyl stretching vibration is one of the most intense and diagnostic peaks in an infrared spectrum. In alpha-chloroacetyl furan, its position is influenced by two competing electronic effects: the mesomeric effect of the furan ring and the inductive effect of the alpha-chlorine atom.

-

Conjugation with the Furan Ring: The lone pairs on the oxygen atom of the furan ring can delocalize into the carbonyl group, leading to a decrease in the C=O bond order. This conjugation effect, also observed in 2-acetylfuran, shifts the carbonyl absorption to a lower wavenumber compared to a simple aliphatic ketone. The C=O stretch in 2-acetylfuran is typically observed around 1680-1670 cm⁻¹.

-

Inductive Effect of the Alpha-Chlorine: The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon through the sigma bond (the inductive effect). This withdrawal of electron density leads to a strengthening of the C=O bond, causing its stretching frequency to shift to a higher wavenumber. This phenomenon is well-documented in alpha-halo ketones.

Prediction for Alpha-Chloroacetyl Furan: The interplay of these two opposing effects will determine the final position of the carbonyl band. It is anticipated that the inductive effect of the chlorine will be significant, leading to a C=O stretching frequency that is higher than that of 2-acetylfuran. A reasonable estimate for the C=O absorption in alpha-chloroacetyl furan would be in the range of 1700 - 1720 cm⁻¹ .

The Alpha-Chloro Group: A Weaker but Important Signal

The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum and can sometimes be challenging to assign definitively.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Alpha-Chloroacetyl Furan | Comparative Wavenumber (cm⁻¹) in Alkyl Chlorides | Notes |

| C-Cl Stretch | ~700 - 800 | ~600 - 800 | The intensity of this band is generally weak to medium. Its position can be influenced by the conformation of the molecule. |

Comparative Spectral Overview

The following table summarizes the expected key FTIR absorption bands for alpha-chloroacetyl furan in comparison to 2-acetylfuran.

| Functional Group | Alpha-Chloroacetyl Furan (Predicted, cm⁻¹) | 2-Acetylfuran (Observed, cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3150 | ~3120 |

| Aliphatic C-H Stretch | Not Applicable | ~2930 (from methyl group) |

| Carbonyl (C=O) Stretch | 1700 - 1720 | ~1675 |

| Aromatic C=C Stretch | 1580 - 1610, 1480 - 1520 | ~1570, ~1475 |

| Furan Ring Breathing | 1000 - 1050 | ~1020 |

| C-Cl Stretch | 700 - 800 | Not Applicable |

| Aromatic C-H Bend | 740 - 780 | ~760 |

Experimental Protocol: Acquiring the FTIR Spectrum

The following is a generalized procedure for obtaining a high-quality FTIR spectrum of a liquid sample like alpha-chloroacetyl furan.

Materials:

-

FTIR Spectrometer

-

Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette

-

Volatile solvent for cleaning (e.g., dry acetone or dichloromethane)

-

Lens tissue

Workflow Diagram:

Caption: A generalized workflow for acquiring an FTIR spectrum.

Step-by-Step Procedure:

-

Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum:

-

If using a liquid cell, ensure the windows are clean and dry. Assemble the empty cell and place it in the sample holder.

-

If using an ATR accessory, ensure the crystal is clean.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the sampling accessory.

-

-

Sample Preparation:

-

For Liquid Cell: Using a Pasteur pipette, carefully introduce a small amount of alpha-chloroacetyl furan between the salt plates of the demountable cell. The liquid should form a thin film. Secure the cell in the sample holder.

-

For ATR: Place a small drop of alpha-chloroacetyl furan directly onto the ATR crystal.

-

-

Sample Spectrum Acquisition: Acquire the spectrum of the sample. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Cleaning: Thoroughly clean the liquid cell windows or the ATR crystal with a suitable volatile solvent and lens tissue. Store the salt plates in a desiccator to prevent fogging.

Conclusion

The FTIR spectrum of alpha-chloroacetyl furan is predicted to be a rich source of structural information. The key diagnostic bands include the aromatic C-H and C=C stretches of the furan ring, the prominent C=O stretch shifted to a higher wavenumber due to the inductive effect of the alpha-chlorine, and the C-Cl stretch in the fingerprint region. By comparing the spectrum to that of 2-acetylfuran, researchers can gain valuable insights into the electronic effects of the halogen substituent. This guide provides a foundational understanding for the interpretation of the FTIR spectrum of this important synthetic intermediate, aiding in the confident characterization and utilization of alpha-chloroacetyl furan in research and development.

References

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy, Third Edition. Academic Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.

-

SpectraBase. (n.d.). 2-Acetylfuran. [Link]

-

NIST Chemistry WebBook. (n.d.). Ethanone, 1-(2-furanyl)-. [Link]

-

LibreTexts. (2023). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. [Link]

Technical Deep Dive: Comparative Fragmentation Analysis of dBET6 (CAS 1502390-71-7)

[1]

Content Type: Publish Comparison Guide Subject: dBET6 (PROTAC®) Mass Spectrometry Characterization Audience: Bioanalytical Scientists, Medicinal Chemists, and DMPK Researchers[1]

Executive Summary: The Analytical Challenge of dBET6

dBET6 (CAS 1502390-71-7) represents a significant evolution in Proteolysis Targeting Chimeras (PROTACs).[1] An optimization of the first-generation degrader dBET1, dBET6 links the BET bromodomain inhibitor (+)-JQ1 to a cereblon (CRBN) E3 ligase ligand via a chemically distinct linker.[1]

For the analytical scientist, dBET6 presents specific challenges compared to its predecessor dBET1 or its parent warhead JQ1:

-

Increased Hydrophobicity: The octyl-chain linker shifts retention significantly in Reverse Phase LC (RPLC).[1]

-

Fragmentation Complexity: The molecule contains multiple amide and ether linkages, creating a complex MS/MS spectrum that requires precise energy optimization to yield diagnostic ions without obliterating the signal.

-

Ionization Efficiency: The high molecular weight (841.4 Da) and multiple nitrogen acceptors require optimized electrospray ionization (ESI) source parameters.

This guide provides a comparative structural analysis, establishing a self-validating protocol for the identification and quantification of dBET6 in complex matrices.

Structural Logic & Comparative Baseline

To understand the fragmentation, we must first dissect the molecule relative to its alternatives.

| Feature | dBET6 (Subject) | dBET1 (Alternative) | (+)-JQ1 (Warhead) |

| CAS | 1502390-71-7 | 1799711-21-9 | 1268524-70-4 |

| Molecular Formula | C42H45ClN8O7S | C34H33ClN6O6S | C23H25ClN4O2S |

| Monoisotopic Mass | 840.2820 Da | 688.1871 Da | 456.1387 Da |

| Linker Composition | Octyl diamine + Glycolic acid ether (Amide/Ether rich) | Butyl ester (Ester rich) | N/A |

| LogP (Predicted) | ~6.5 (High Lipophilicity) | ~4.8 | ~4.0 |

| MS/MS Stability | High (Amide bonds require higher CE) | Low (Ester bonds cleave easily) | High (Fused ring system) |

Key Insight: The shift from the ester linker in dBET1 to the amide/ether-based linker in dBET6 not only improves cellular stability but also changes the fragmentation energy landscape. dBET6 requires higher Collision Energy (CE) to induce informative fragmentation compared to dBET1.[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . The presence of specific "warhead" ions (JQ1 and Thalidomide derivatives) serves as an internal structural confirmation.

LC-MS/MS Configuration[1]

-

Instrument: Q-Exactive Orbitrap or equivalent Q-TOF.[1]

-

Ion Source: ESI Positive Mode (+).[1]

-

Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity UPLC BEH).

-

Mobile Phase:

-

Gradient: Steep ramp (5% to 95% B over 5 mins) required due to dBET6 lipophilicity.[1]

Mass Spectrometry Parameters

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 320°C (Higher temp helps desolvation of large PROTACs).

-

Precursor Isolation Window: 1.5 m/z.

-

Collision Energy (HCD): Stepped NCE 25, 35, 45 (Crucial for coverage of both linker and warhead fragments).[1]

Workflow Diagram

The following diagram illustrates the logical flow from sample to validated data, highlighting the critical decision points.

Caption: Step-by-step LC-MS/MS workflow for dBET6 characterization, emphasizing stepped collision energy to capture diverse fragment ions.

Fragmentation Pattern Analysis

The fragmentation of dBET6 is deterministic. Under Collision Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule cleaves primarily at the amide and ether bonds within the linker.[1]

Diagnostic Ion Table

The following table summarizes the theoretical and observed ions necessary for confirmation.

| Ion Identity | m/z (Theoretical) | Origin | Significance |

| Precursor [M+H]+ | 841.2890 | Intact dBET6 | Primary identification.[1] |

| [M+2H]2+ | 421.1481 | Doubly charged intact | Common in high concentrations; useful for quantification to avoid saturation.[1] |

| JQ1-Linker Fragment | ~500-530 | Cleavage at Thalidomide-Linker amide | Confirms the presence of the JQ1 warhead + alkyl chain.[1] |

| JQ1 Core Ion | 456.1387 | Cleavage at JQ1-Linker amide | Critical Diagnostic: Confirms the active BET-inhibitor moiety.[1] |

| Thalidomide Fragment | 259.0713 | Cleavage at Linker-Thalidomide ether | Critical Diagnostic: Confirms the CRBN-binding moiety.[1] |

| Cl-Loss Fragment | 805.312 | Loss of Chlorine (neutral loss) | Secondary confirmation of the chlorophenyl group.[1] |

Fragmentation Pathway Logic

Understanding how dBET6 breaks is vital for troubleshooting. Unlike dBET1, which loses its linker easily due to the labile ester bond, dBET6's amide backbone is more robust, often yielding larger "stub" fragments (Warhead + partial linker).

Caption: Fragmentation pathway of dBET6. Path A and Path B represent the primary cleavage points at the linker-warhead junctions.[1]

Comparative Performance: dBET6 vs. Alternatives

When selecting an internal standard or optimizing a method, understanding the differences between dBET6 and its analogues is crucial.

Chromatographic Behavior[1]

-

dBET6 vs. dBET1: dBET6 elutes significantly later than dBET1 on C18 columns.

-

Reasoning: The octyl chain (C8) in dBET6 is more hydrophobic than the butyl ester (C4) in dBET1.

-

Implication: Gradient methods must be extended to ensure dBET6 elutes before the column wash phase.

-

Sensitivity & Stability

-

Ionization: dBET6 generally shows lower ionization efficiency than JQ1 alone due to its size and dispersion of charge. However, it often ionizes better than dBET1 because the amide nitrogens are more basic than the ester oxygens in dBET1, facilitating protonation in the E3 source.

-

Metabolic Stability (In-Source): dBET1 is prone to in-source fragmentation (ester hydrolysis).[1] dBET6 is robust against in-source decay, making it a more reliable target for quantitative PK/PD studies.[1]

References

-

Winter, G. E., et al. (2015).[2] "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.[1]

-

Winter, G. E., et al. (2017). "BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment." Molecular Cell, 67(1), 5-18.[1]

-

Nowak, R. P., et al. (2018). "Plasticity in binding confers selectivity in ligand-induced protein degradation."[1] Nature Chemical Biology, 14, 706–714.

-

PubChem Compound Summary. "dBET6 (CID 121427831)."[3] National Center for Biotechnology Information.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.